![molecular formula C18H22N4O4. HCl B602083 Afatinib Impurity J HCl CAS No. 1456696-14-2](/img/no-structure.png)
Afatinib Impurity J HCl
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Overview
Description
Afatinib Impurity J HCl is a degradation product of Afatinib . Afatinib is a protein kinase inhibitor used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC), developed by Boehringer Ingelheim .
Synthesis Analysis
Sensitive impurity analysis was made possible through both optical detection and accurate mass time-of-flight MS analysis . A controlled, efficient, and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate has been developed .Molecular Structure Analysis
The molecular formula of Afatinib Impurity J HCl is C18H22N4O4 . The synthetic process involves a sequence of reactions such as nitro-reduction, amidation, and salification .Chemical Reactions Analysis
Afatinib is known to have a low potential as a victim or perpetrator of drug–drug interactions, especially with cytochrome P450-modulating agents .Physical And Chemical Properties Analysis
Afatinib is well absorbed, with maximum plasma concentration attained at 2–5 h. It demonstrates high apparent clearance after oral administration and is eliminated primarily as unchanged drug by fecal excretion .Scientific Research Applications
Epidermal Growth Factor Receptor Inhibitor
Afatinib Impurity J HCl is used in the synthesis of Afatinib Dimaleate , which is an inhibitor of the epidermal growth factor receptor (EGFR) . This makes it a crucial component in the research and treatment of diseases where EGFR plays a significant role, such as non-small cell lung cancer .
Process Optimization
The synthesis process of Afatinib Dimaleate involves a sequence of reactions including nitro-reduction, amidation, and salification . Afatinib Impurity J HCl plays a role in these reactions, and studying this impurity can help optimize the manufacturing process, leading to improved yield and quality .
Impurity Identification and Control
During the process development studies, a new impurity was identified and characterized as acetamide impurity . Understanding the behavior of Afatinib Impurity J HCl can help control not only the process-related impurities but also the degradation impurities .
Pharmacokinetics Research
Afatinib, the main compound from which Afatinib Impurity J HCl is derived, is well absorbed with maximum plasma concentration attained at 2–5 hours . It’s primarily eliminated as unchanged drug by fecal excretion . Studying Afatinib Impurity J HCl can provide insights into the pharmacokinetics of Afatinib.
Drug Development
Afatinib is a powerful, irreversible tyrosine kinase inhibitor of EGFR . Research on Afatinib Impurity J HCl can contribute to the development of new drugs that target the EGFR pathway, potentially leading to more effective treatments for certain types of cancer .
Analytical Chemistry
Afatinib Impurity J HCl can be used in analytical chemistry, specifically in high-performance liquid chromatography (HPLC), to help identify and quantify Afatinib and its impurities . This can improve the quality control processes in pharmaceutical manufacturing .
Safety And Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Afatinib Impurity J HCl involves the reaction of 4-(dimethylamino)but-2-yn-1-ol with 4-chloro-3-nitrobenzoyl chloride in the presence of a base to form the intermediate compound, which is then treated with hydrochloric acid to obtain Afatinib Impurity J HCl.", "Starting Materials": [ "4-(dimethylamino)but-2-yn-1-ol", "4-chloro-3-nitrobenzoyl chloride", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-(dimethylamino)but-2-yn-1-ol is added to a solution of 4-chloro-3-nitrobenzoyl chloride in a suitable solvent in the presence of a base.", "Step 2: The reaction mixture is stirred at room temperature for a specific time until the reaction is complete.", "Step 3: The intermediate compound obtained is isolated and purified by suitable methods.", "Step 4: The purified intermediate compound is treated with hydrochloric acid to obtain Afatinib Impurity J HCl.", "Step 5: The final product is isolated and purified by suitable methods." ] } | |
CAS RN |
1456696-14-2 |
Product Name |
Afatinib Impurity J HCl |
Molecular Formula |
C18H22N4O4. HCl |
Molecular Weight |
358.40 36.46 |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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